

Application Notes and Protocols for (R)-Funapide in High-Throughput Screening

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Compound of Interest		
Compound Name:	(R)-Funapide	
Cat. No.:	B8175959	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **(R)-Funapide** as a reference compound in high-throughput screening (HTS) assays targeting the voltage-gated sodium channel Nav1.7.

(R)-Funapide, the less active R-enantiomer of Funapide, serves as a valuable tool for validating assay performance and understanding the stereospecificity of Nav1.7 inhibitors.[1] Funapide itself is a potent, state-dependent inhibitor of several voltage-gated sodium channels (VGSCs), including Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[2][3][4] Although the development of Funapide for pain treatment was discontinued, its properties as a Nav1.7 blocker make its enantiomers relevant for in vitro research and screening.[4][5]

Introduction to Nav1.7 and High-Throughput Screening

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials.[6][7][8] Genetic studies have strongly linked gain-of-function mutations in Nav1.7 to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This makes Nav1.7 a prime therapeutic target for the development of novel analgesics.[8][9]

High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel modulators of therapeutic targets like Nav1.7 from large compound libraries.[10][11] Two



primary HTS methodologies are employed for ion channels: fluorescence-based assays and automated patch-clamp electrophysiology.

Data Presentation

Table 1: Properties of (R)-Funapide and Funapide

Property	(R)-Funapide	Funapide	Reference
Synonyms	(R)-TV 45070, (R)- XEN402	TV 45070, XEN402	[1][2]
Target(s)	Nav1.7, Nav1.8, other VGSCs	Nav1.7, Nav1.8, other VGSCs	[1][3]
Activity	Less active enantiomer	Potent inhibitor	[1]
Funapide IC50 (Nav1.7)	Not specified	54 nM	[2]
Funapide IC50 (Nav1.5)	Not specified	84 nM	[2]
Funapide IC50 (Nav1.2)	Not specified	601 nM	[2]
Funapide IC50 (Nav1.6)	Not specified	173 nM	[2]

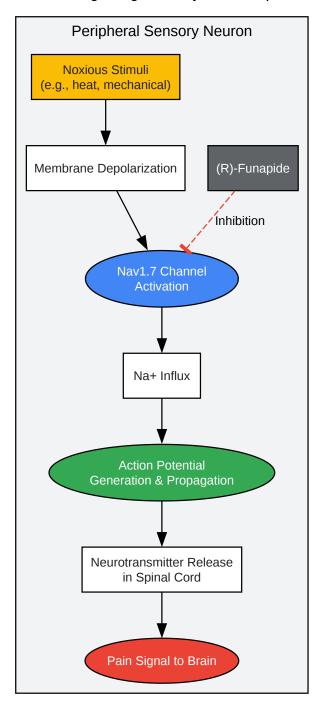
Table 2: Example HTS Assay Parameters for Nav1.7 Screening



Parameter	Fluorescence-Based Assay (FLIPR)	Automated Patch-Clamp (e.g., SyncroPatch, Qube)
Cell Line	HEK293 or CHO expressing human Nav1.7	HEK293 or CHO expressing human Nav1.7
Plate Format	384-well or 1536-well	384-well
Primary Readout	Change in fluorescence intensity	Ion channel current (pA)
Activator	Veratridine, Antillatoxin (ATX)	Voltage protocol
Control Inhibitor	Tetrodotoxin (TTX), Funapide	Tetrodotoxin (TTX), Funapide
Z' Factor	≥ 0.5	≥ 0.5
Compound Concentration	10 μM (single point) or dose- response	10 μM (single point) or dose- response

Signaling Pathway and Experimental Workflow Nav1.7 Signaling Pathway in Nociception



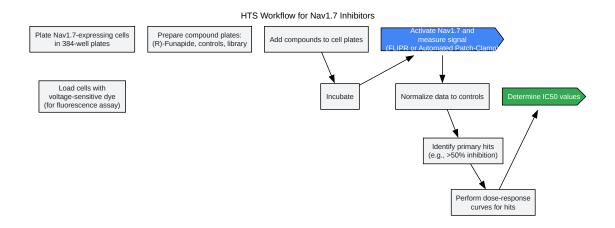


Nav1.7 Signaling Pathway in Nociception

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Caption: Role of Nav1.7 in pain signaling and its inhibition by **(R)-Funapide**.

High-Throughput Screening Workflow for Nav1.7 Inhibitors



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Caption: General workflow for a high-throughput screen to identify Nav1.7 inhibitors.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay Using a FLIPR System

This protocol is adapted from established methods for measuring Nav1.7 activity using voltagesensitive dyes.[6]

1. Materials and Reagents:



- Cell Line: HEK293 or CHO cells stably expressing human Nav1.7.
- Assay Plates: 384-well black-walled, clear-bottom microplates.
- · Reagents:
 - Cell culture medium (e.g., DMEM/F-12 with 10% FBS, selection antibiotic).
 - Voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
 - Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
 - Nav1.7 Activator: Veratridine or Antillatoxin (ATX).
 - Positive Control: Funapide or another known Nav1.7 inhibitor (e.g., Tetrodotoxin).
 - Test Compound: (R)-Funapide.
 - Compound Diluent: DMSO.
- 2. Procedure:
- Cell Plating:
 - Harvest and resuspend Nav1.7-expressing cells in culture medium.
 - Seed cells into 384-well assay plates at a density optimized for 80-90% confluency on the day of the assay.
 - Incubate plates at 37°C, 5% CO2 for 24-48 hours.
- Compound Plate Preparation:
 - Prepare serial dilutions of (R)-Funapide, Funapide, and other control compounds in DMSO.
 - Using an acoustic liquid handler or multichannel pipette, transfer the compounds to a 384well compound plate. Typically, a 10 mM stock is diluted to achieve final assay concentrations ranging from 1 nM to 30 μM.



· Dye Loading:

- Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in the assay buffer.
- Remove culture medium from the cell plates and add the dye solution.
- Incubate the plates at 37°C for 30-60 minutes.
- Assay Execution (FLIPR):
 - Place the cell plate and the compound plate into the FLIPR instrument.
 - Set the instrument to transfer the compounds from the compound plate to the cell plate.
 - Incubate for a predetermined time (e.g., 15-30 minutes) to allow compound interaction with the channels.
 - The FLIPR instrument will then add the Nav1.7 activator (e.g., veratridine) to all wells and simultaneously measure the change in fluorescence.
 - Record the fluorescence signal before and after the addition of the activator.

3. Data Analysis:

- Calculate the change in fluorescence intensity (ΔF) for each well.
- Normalize the data using negative controls (vehicle, e.g., DMSO) and positive controls (a known Nav1.7 inhibitor at a concentration that gives maximal block).
- Percentage inhibition is calculated as: 100 * (1 (ΔF_compound ΔF_pos_ctrl) / (ΔF_neg_ctrl - ΔF_pos_ctrl))
- For dose-response curves, plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Automated Patch-Clamp (APC) HTS Assay



This protocol is based on high-throughput electrophysiology platforms like the SyncroPatch or Qube.[12][13][14][15]

- 1. Materials and Reagents:
- Cell Line: HEK293 or CHO cells with high and stable expression of human Nav1.7.
- APC Consumables: Appropriate microfluidic chips for the APC platform (e.g., 384-well).
- Solutions:
 - o Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
 - External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.
 - Positive Control: Funapide or Tetrodotoxin.
 - Test Compound: (R)-Funapide.
 - Compound Diluent: External solution with a final DMSO concentration ≤ 0.3%.

2. Procedure:

- Cell Preparation:
 - Harvest Nav1.7-expressing cells and prepare a single-cell suspension at an optimized density in the external solution.
 - Ensure high cell viability (>90%).
- APC Instrument Setup:
 - Prime the APC instrument with internal and external solutions.
 - Load the cell suspension and compound plates.
- Assay Execution:



- The APC system will automatically perform cell capture, sealing (aim for >500 M Ω), and whole-cell configuration.[12]
- A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing test pulse (e.g., to 0 mV) to activate the channels.
- The baseline Nav1.7 current is measured.
- The test compound, (R)-Funapide, or control is then added, and after a short incubation,
 the Nav1.7 current is measured again using the same voltage protocol.
- Data Analysis:
- · Measure the peak inward current before and after compound addition.
- Calculate the percentage inhibition of the peak current for each well.
- Perform quality control checks on the seal resistance and current amplitude for each well.
 [12]
- For dose-response analysis, plot the percentage inhibition against the compound concentration to determine the IC50 value.

Conclusion

(R)-Funapide is a useful tool for HTS assays targeting Nav1.7. By employing either fluorescence-based or automated electrophysiology platforms, researchers can efficiently screen compound libraries and characterize the potency and mechanism of action of potential Nav1.7 inhibitors. The detailed protocols and workflows provided here offer a robust starting point for establishing these assays in a drug discovery setting. The comparison of activity between **(R)-Funapide** and its more active enantiomer can provide valuable insights into the structure-activity relationship of this chemical series.

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